キサモテロール, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide” is a chemical compound with the molecular formula C16H25N3O5 . It is also known by other names such as Xamoterol . The compound has a molecular weight of 339.39 g/mol .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22)/t14-/m1/s1
. The compound has a canonical SMILES representation of C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 339.39 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The XLogP3-AA value of the compound is -0.6 .科学的研究の応用
心不全の治療
キサモテロールは、β1アドレナリン受容体部分作動薬であり、軽度から中等度の心不全の治療に有効であることが判明しています . トレッドミル運動プロトコル中の漸進的な運動時間を19%延長することが示されています . さらに、プラセボと比較して、ピーク運動心拍数を有意に低下させ、視覚的アナログスケールでの息切れを改善しました .
拡張期弛緩の改善
研究では、キサモテロールは拡張期弛緩を改善することを示しています . これは、心臓の心室が硬くなり、本来あるべきように弛緩できなくなる、拡張期心不全の患者にとって特に有益です。
左室充満圧の低下
キサモテロールは、安静時および中等度の運動時の左室充満圧を低下させることが示されています . これにより、心臓への負担を軽減し、心臓の効率を高めることができます。
心筋収縮力の増加
キサモテロールは、心筋収縮力を中程度に増加させます . これは、心臓の筋肉がより強く収縮するのに役立ち、心臓の血液を送り出す能力を向上させることができることを意味します。
重度の収縮期および拡張期機能不全の治療
重度の収縮期および拡張期機能不全の患者におけるキサモテロールの臨床経験は、有益な効果を示しています . 重度の心不全の患者では、臨床的および血行動態的な状態を改善することが判明しており、重大な副作用は生じていません .
運動時の心拍数の低下
キサモテロールは、運動時の心拍数を低下させることが判明しています . これは、特定の種類の心臓病の患者にとって有益であり、運動中の心臓の負担を軽減するのに役立ちます。
作用機序
Target of Action
Xamoterol, also known as M4489SH71S or ®-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide, primarily targets the β1-adrenoceptor . This receptor plays a crucial role in the sympathetic control of the heart .
Mode of Action
Xamoterol acts as a partial agonist at the β1-adrenoceptor . It modulates the sympathetic control of the heart, improving systolic and diastolic function in heart failure patients .
Biochemical Pathways
It’s known that β1-adrenoceptor activation can lead to a cascade of events involving camp (cyclic adenosine monophosphate) and protein kinase a, ultimately resulting in increased myocardial contractility .
Pharmacokinetics
The pharmacokinetics of Xamoterol have been studied in healthy male subjects. After intravenous dosing, the elimination half-life was 7.7 hours, and the total body clearance was 224 ml/min . The volume of distribution at steady-state was 48 liters, and 62% of the dose was recovered unchanged in urine . After oral doses, the absolute bioavailability of Xamoterol was shown to be 5%, irrespective of whether the dose was administered as a tablet or solution .
Result of Action
Xamoterol’s action results in improved cardiac function. It has been shown to moderately increase myocardial contractility, improve diastolic relaxation, and lower left ventricular filling pressure at rest and during moderate exercise . These effects contribute to an improvement in exercise capacity and symptoms in patients with mild to moderate chronic heart failure .
Action Environment
The action of Xamoterol can be influenced by the level of sympathetic activity. For instance, during higher levels of sympathetic activity (e.g., strenuous exercise), Xamoterol produces negative chronotropic responses while maintaining reduced filling pressure . .
生化学分析
Biochemical Properties
Xamoterol, ®-, interacts with β 1 - adrenoceptors, which are a class of G-protein coupled receptors that are targets of catecholamines . The compound moderately increases myocardial contractility, improves diastolic relaxation, and lowers left ventricular filling pressure at rest and during moderate exercise .
Cellular Effects
In cells, Xamoterol, ®-, influences function by interacting with β 1 - adrenoceptors. It improves myocardial contractility and diastolic relaxation, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Xamoterol, ®-, involves its action as a partial agonist at β 1 - adrenoceptors. It binds to these receptors and modulates their activity, leading to changes in heart rate and myocardial contractility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Xamoterol, ®-, have been observed to be maintained during periods of up to 12 months
特性
IUPAC Name |
N-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPOSRCHIDYWHW-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)NCCNC[C@H](COC2=CC=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229516-19-1 |
Source
|
Record name | Xamoterol, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229516191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XAMOTEROL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4489SH71S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。